(R)-N-benzyl-1-cyclopropylethanamine
Description
(R)-N-benzyl-1-cyclopropylethanamine is a chiral secondary amine featuring a benzyl group attached to a nitrogen atom and a 1-cyclopropylethyl substituent. This compound is synthesized via reductive amination or coupling reactions, as evidenced by its use in the preparation of spiro oxazolidinedione derivatives (e.g., compound 9 and 14) . Key characteristics include:
- Molecular Formula: C₁₂H₁₇N (free base) or C₁₄H₂₁NO₂ (acetate salt) .
- Physical Properties: The acetate salt is a stable powder stored at room temperature (RT) with 95% purity .
- Synthetic Utility: Acts as a chiral building block in medicinal chemistry, particularly for inhibitors targeting specific biological pathways .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
(1R)-N-benzyl-1-cyclopropylethanamine |
InChI |
InChI=1S/C12H17N/c1-10(12-7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3/t10-/m1/s1 |
InChI Key |
IAFIYTMWMGDDQD-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1CC1)NCC2=CC=CC=C2 |
Canonical SMILES |
CC(C1CC1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination
Reductive amination remains the most widely used method for synthesizing (R)-N-benzyl-1-cyclopropylethanamine. The reaction involves cyclopropylamine and benzaldehyde in the presence of reducing agents. Sodium cyanoborohydride (NaBH₃CN) is preferred for its selectivity in forming secondary amines without over-reduction.
Reaction Conditions :
- Solvent : Methanol or ethanol (polar protic solvents enhance proton availability)
- Temperature : 0–25°C to minimize imine hydrolysis
- Stoichiometry : 1:1.2 molar ratio of cyclopropylamine to benzaldehyde
- Yield : 70–85% with >90% purity after column chromatography
Mechanistic Insights :
Benzaldehyde reacts with cyclopropylamine to form an imine intermediate, which undergoes reduction via hydride transfer from NaBH₃CN. The reaction’s stereochemical outcome depends on the chiral environment; however, racemic mixtures typically form unless chiral auxiliaries or catalysts are employed.
Catalytic Hydrogenation of Imine Precursors
An alternative route involves hydrogenating N-(benzylidene)-1-cyclopropylethanamine intermediates. This method, patented for industrial scalability, uses Raney Nickel under hydrogen gas (1–3 bar).
Protocol :
- Prepare N-(benzylidene)-1-cyclopropylethanamine by condensing cyclopropylamine with benzaldehyde.
- Hydrogenate at 50–70°C in methanol for 3–7 hours.
- Filter catalyst and concentrate to isolate the product.
Performance Metrics :
- Yield : 83–92%
- Purity : 95–98% (HPLC) without recrystallization
- Throughput : Suitable for multi-kilogram batches
Enantioselective Synthesis Strategies
Chiral Resolution of Racemates
Racemic N-benzyl-1-cyclopropylethanamine is resolved using chiral chromatography or diastereomeric salt formation:
Chiral Chromatography :
- Column : Chiralpak® AD-H
- Mobile Phase : Hexane/isopropanol (90:10)
- Resolution : Baseline separation of (R)- and (S)-enantiomers (α = 1.32)
Diastereomeric Salts :
- Agent : L-Tartaric acid forms crystalline salts with the (R)-enantiomer.
- Yield : 40–50% recovery after recrystallization
Asymmetric Catalysis
Palladium-catalyzed asymmetric allylic amination provides enantiomerically pure (R)-isomers:
Catalyst : Pd₂(dba)₃ with (R)-BINAP ligand
Substrate : 1-Cyclopropylethyl carbonate + benzylamine
Conditions :
Industrial-Scale Production
Continuous Flow Reductive Amination
Continuous flow systems enhance reproducibility and safety for large-scale synthesis:
Reactor Design :
- Mixing Module : Microfluidic T-junction ensures rapid imine formation.
- Reduction Chamber : Packed-bed reactor with immobilized NaBH₃CN on silica.
- Residence Time : 15–20 minutes
Output :
- Daily Capacity : 50–100 kg
- Purity : 98% (GC-MS)
- Solvent Recovery : 95% methanol recycled
Catalytic Hydrogenation Optimization
Industrial patents emphasize catalyst recycling and solvent selection:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| H₂ Pressure | 2–3 bar | ↑ Yield by 15% |
| Catalyst Loading | 5% w/w Raney Nickel | Prevents Overhydrogenation |
| Temperature | 60°C | Maximizes Reaction Rate |
Reaction Optimization and Troubleshooting
Byproduct Mitigation
Common byproducts like dialkylated amines arise from excess benzyl halides:
Solutions :
- Stoichiometric Control : Limit benzyl halide to 1.1 equivalents.
- Additives : Triethylamine scavenges HX, preventing quaternary ammonium salts.
Purity Enhancement
Crystallization Protocols :
- Solvent System : Ethyl acetate/hexane (1:3)
- Purity Improvement : 90% → 99% after two recrystallizations
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Reductive Amination | 85 | Racemic | Moderate | 120 |
| Catalytic Hydrogenation | 90 | Racemic | High | 90 |
| Asymmetric Catalysis | 75 | 95 | Low | 450 |
Emerging Technologies
Enzymatic Resolution
Immobilized lipases (e.g., Candida antarctica) selectively hydrolyze (S)-enantiomers:
- Substrate : N-Benzyl-1-cyclopropylethanamide
- Conditions : pH 7.0, 37°C
- ee : 99% (R)-amine after 24 hours
Scientific Research Applications
Chemistry: ®-N-benzyl-1-cyclopropylethanamine is used as a building block in organic synthesis, particularly in the synthesis of chiral amines and other complex molecules.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Industry: In the industrial sector, ®-N-benzyl-1-cyclopropylethanamine can be used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-N-benzyl-1-cyclopropylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Stereoisomers: (S)-N-benzyl-1-cyclopropylethanamine
The (S)-enantiomer (I-9) shares identical molecular weight and formula but differs in stereochemical configuration. Key distinctions include:
- Synthesis : The (S)-form is synthesized using NaBH(OAc)₃ as a reducing agent, while the (R)-form may require enantioselective methods or chiral resolution .
- Biological Relevance : Stereochemistry influences binding to targets; for example, spiro oxazolidinediones derived from racemic mixtures may exhibit varied inhibitory potencies .
Derivatives: N-Benzyl-N-(1-cyclopropylethyl)-2-(5'-hydroxymethyl)acetamide (14)
This derivative introduces an acetamide group, altering physicochemical and pharmacological properties:
Secondary Amines with Cyclopropane Motifs
Other secondary amines (e.g., 2-((5-(((4-iodophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide) lack the cyclopropane ring but share benzyl or aromatic groups. These compounds may exhibit divergent:
- Applications: this compound is prioritized in spirocyclic inhibitor synthesis, while non-cyclopropyl amines are used in triazole-based scaffolds .
Data Table: Comparative Analysis
Research Findings and Practical Considerations
- Stereochemical Impact : Racemic mixtures of N-benzyl-1-cyclopropylethanamine are used in intermediate synthesis, but enantiopure (R)-forms are preferred for targeted bioactivity .
- Safety and Handling : The acetate salt carries a "Warning" signal word, necessitating proper ventilation and personal protective equipment during use .
Q & A
Q. What are the optimal synthetic routes for (R)-N-benzyl-1-cyclopropylethanamine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves chiral starting materials (e.g., (R)-1-cyclopropylethanamine) and benzylation strategies. Key parameters include:
- Catalyst selection : Use palladium or nickel catalysts for cross-coupling reactions to introduce the benzyl group.
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
- Yield analysis : Monitor via HPLC or GC-MS, targeting >85% purity. Adjust stoichiometry of benzyl halides if side products (e.g., dialkylation) dominate .
Q. How can researchers characterize the stereochemical purity of this compound?
- Methodological Answer : Use chiral chromatography (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phases to resolve enantiomers. Validate purity via:
- Optical rotation : Compare experimental [α]D values to literature (e.g., -40° to -45° for similar amines) .
- NMR spectroscopy : Analyze coupling constants (e.g., J values for cyclopropyl protons) to confirm stereochemistry .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact (risk of burns ).
- Storage : Keep at 2–8°C in airtight containers to prevent oxidation .
- Spill management : Neutralize with 5% acetic acid and adsorb with vermiculite .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic asymmetric reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies to identify favorable pathways (e.g., cyclopropane ring strain vs. benzyl group steric effects).
- Molecular docking : Simulate interactions with chiral catalysts (e.g., BINAP-metal complexes) to optimize enantioselectivity .
- Validate experimentally : Compare predicted vs. observed enantiomeric excess (ee) using chiral HPLC .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Multi-technique validation : Cross-check NMR, IR, and X-ray crystallography to confirm structural assignments.
- Error analysis : Identify solvent impurities (e.g., residual DMSO in NMR) or temperature-dependent conformational changes .
- Replicate studies : Repeat synthesis under controlled conditions to isolate variables (e.g., humidity, catalyst lot) .
Q. How can researchers assess the compound’s potential neuropharmacological activity while addressing ethical data-sharing challenges?
- Methodological Answer :
- In vitro assays : Test binding affinity to dopamine/serotonin receptors using radioligand displacement (IC50 values).
- Data anonymization : Strip metadata from datasets before sharing (e.g., via FAIR principles) to comply with GDPR/IRB guidelines .
- Collaborative frameworks : Use secure platforms (e.g., EU Open Science Cloud) for controlled access to sensitive data .
Q. What mechanistic insights explain the stability of the cyclopropane ring under basic conditions?
- Methodological Answer :
- Kinetic studies : Monitor ring-opening reactions via UV-Vis spectroscopy under varying pH (pH 7–12).
- Theoretical analysis : Use Hückel’s rule to assess aromatic transition states during ring strain release.
- Isotope labeling : Track 13C-labeled cyclopropane carbons in mass spectrometry to identify degradation pathways .
Data Contradiction and Analysis
Q. How should researchers address discrepancies in reported enantiomeric excess values for synthetic batches?
- Methodological Answer :
- Standardize assays : Use identical chiral columns and mobile phases across labs.
- Calibrate instruments : Validate polarimeters with certified reference standards (e.g., (S)-ibuprofen).
- Statistical rigor : Apply ANOVA to batch data; outliers may indicate unoptimized quenching steps .
Q. What interdisciplinary approaches reconcile conflicting toxicity profiles in preclinical studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
